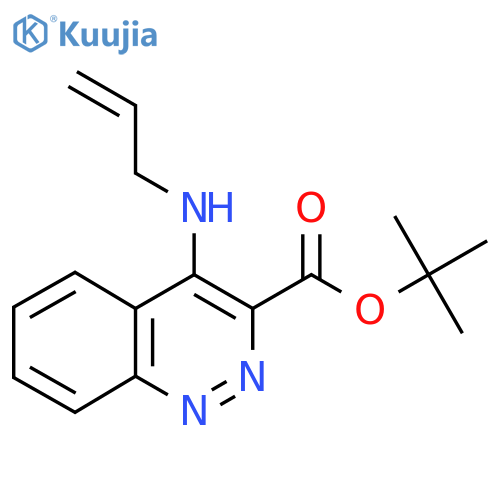

Cas no 2639410-92-5 (tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)

tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate

- 2639410-92-5

- EN300-27783396

- tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate

-

- インチ: 1S/C16H19N3O2/c1-5-10-17-13-11-8-6-7-9-12(11)18-19-14(13)15(20)21-16(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,18)

- InChIKey: SAURPASHSBCWDL-UHFFFAOYSA-N

- SMILES: O(C(C1=C(C2C=CC=CC=2N=N1)NCC=C)=O)C(C)(C)C

計算された属性

- 精确分子量: 285.147726857g/mol

- 同位素质量: 285.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 6

- 複雑さ: 378

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 64.1Ų

tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783396-0.1g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 0.1g |

$980.0 | 2025-03-19 | |

| Enamine | EN300-27783396-0.5g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 0.5g |

$1069.0 | 2025-03-19 | |

| Enamine | EN300-27783396-10.0g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 10.0g |

$4791.0 | 2025-03-19 | |

| Enamine | EN300-27783396-1.0g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 1.0g |

$1113.0 | 2025-03-19 | |

| Enamine | EN300-27783396-0.25g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 0.25g |

$1024.0 | 2025-03-19 | |

| Enamine | EN300-27783396-1g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 1g |

$1113.0 | 2023-09-09 | ||

| Enamine | EN300-27783396-0.05g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 0.05g |

$935.0 | 2025-03-19 | |

| Enamine | EN300-27783396-10g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 10g |

$4791.0 | 2023-09-09 | ||

| Enamine | EN300-27783396-2.5g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 2.5g |

$2185.0 | 2025-03-19 | |

| Enamine | EN300-27783396-5.0g |

tert-butyl 4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylate |

2639410-92-5 | 95.0% | 5.0g |

$3231.0 | 2025-03-19 |

tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylateに関する追加情報

Introduction to Tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate (CAS No. 2639410-92-5)

Tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate, with the chemical formula C20H23N3O2, is a compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 2639410-92-5, belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its tert-butyl and propenyl substituents, contribute to its unique chemical behavior and potential biological activity.

The molecular structure of tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate consists of a cinnoline core, which is a heterocyclic aromatic compound known for its presence in several bioactive natural products. The cinnoline ring system is flanked by an amino group and a carboxylic acid moiety, enhancing its reactivity and functionalization potential. The tert-butyl group at the 3-position and the propenyl group at the 4-position further modify the electronic and steric properties of the molecule, making it a versatile scaffold for medicinal chemistry investigations.

In recent years, there has been a surge in research focused on developing new pharmacophores that can interact with biological targets in innovative ways. The combination of the cinnoline scaffold with nitrogen-rich functional groups has led to the discovery of several compounds with potential therapeutic applications. For instance, derivatives of cinnoline have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group and a carboxylic acid in tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate suggests that it may be amenable to further derivatization, allowing researchers to fine-tune its biological activity.

The synthesis of tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the propenyl group through aldol condensation or similar reactions followed by functionalization at the amino and carboxylic acid positions are critical steps in its preparation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.

The pharmacological profile of tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate has been the subject of several recent studies. Researchers have been particularly interested in its potential as a kinase inhibitor due to the presence of a nitrogen-rich heterocyclic core that can interact with protein targets. Preliminary in vitro studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising lead for further development. Additionally, its ability to cross the blood-brain barrier has been suggested by some preliminary data, opening up possibilities for central nervous system applications.

The structural diversity offered by tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate also makes it an attractive candidate for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding sites on target proteins and optimize the compound's interactions accordingly. This approach has been instrumental in accelerating the discovery of novel drug candidates and improving their efficacy.

In conclusion, tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate (CAS No. 2639410-92-5) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. Its synthesis presents challenges that require innovative synthetic strategies but also offers opportunities for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

2639410-92-5 (tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate) Related Products

- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 946287-00-9(N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 1783929-18-9(2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine)

- 1865234-67-8(5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine)

- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)

- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 2024300-94-3(methyl 2-sulfobutanoate)

- 1049874-46-5(5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)